molecular formula C12H18ClNO2 B6186699 methyl 3-amino-4-butylbenzoate hydrochloride CAS No. 2639426-01-8

methyl 3-amino-4-butylbenzoate hydrochloride

Cat. No. B6186699
CAS RN: 2639426-01-8
M. Wt: 243.7
InChI Key:
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Description

Methyl 3-amino-4-butylbenzoate hydrochloride, also known as 4-butylbenzoic acid methyl ester hydrochloride, is a chemical compound that is used in a variety of scientific research applications. It is a white, crystalline powder with the chemical formula C11H17ClNO2. This compound is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. It has also been used in the study of the biochemical and physiological effects of various drugs and in laboratory experiments.

Scientific Research Applications

Methyl 3-amino-methyl 3-amino-4-butylbenzoate hydrochlorideate hydrochloride has been used in a variety of scientific research applications, including the study of the biochemical and physiological effects of various drugs and in laboratory experiments. It has also been used in the synthesis of several pharmaceuticals and agrochemicals. Additionally, it has been used in the study of enzyme inhibition, receptor binding, and pharmacokinetics.

Mechanism of Action

Methyl 3-amino-methyl 3-amino-4-butylbenzoate hydrochlorideate hydrochloride is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and phospholipase A2. It is also believed to bind to certain receptors, such as the alpha-2 adrenergic receptor, and to affect the pharmacokinetics of certain drugs.
Biochemical and Physiological Effects
Methyl 3-amino-methyl 3-amino-4-butylbenzoate hydrochlorideate hydrochloride has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and phospholipase A2. It has also been found to bind to certain receptors, such as the alpha-2 adrenergic receptor, and to affect the pharmacokinetics of certain drugs. Additionally, it has been found to have anti-inflammatory, anti-oxidant, and anti-allergic effects.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-methyl 3-amino-4-butylbenzoate hydrochlorideate hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, has a wide range of applications, and is easy to synthesize. Additionally, it is stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, which can limit its use in certain experiments. Additionally, it can be difficult to accurately measure the concentration of the compound.

Future Directions

Methyl 3-amino-methyl 3-amino-4-butylbenzoate hydrochlorideate hydrochloride has a wide range of potential applications in scientific research. In the future, it could be used to study the biochemical and physiological effects of various drugs and in laboratory experiments. Additionally, it could be used to synthesize new pharmaceuticals and agrochemicals. Furthermore, it could be used in the study of enzyme inhibition, receptor binding, and pharmacokinetics. Finally, it could be used to develop new anti-inflammatory, anti-oxidant, and anti-allergic drugs.

Synthesis Methods

Methyl 3-amino-methyl 3-amino-4-butylbenzoate hydrochlorideate hydrochloride can be synthesized from methyl 3-amino-4-butylbenzoate hydrochlorideic acid and methyl amine hydrochloride. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 80-90°C. The reaction is completed in two steps: first, the methyl 3-amino-4-butylbenzoate hydrochlorideic acid is reacted with methyl amine hydrochloride to form methyl 3-amino-methyl 3-amino-4-butylbenzoate hydrochlorideate hydrochloride; and second, the product is purified and crystallized.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-4-butylbenzoate hydrochloride involves the reaction of 3-nitro-4-butylbenzoic acid with methylamine followed by reduction of the nitro group to an amino group and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "3-nitro-4-butylbenzoic acid", "methylamine", "sodium borohydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-nitro-4-butylbenzoic acid in diethyl ether and add methylamine dropwise with stirring.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in water and add hydrochloric acid to quaternize the amino group.", "Step 5: Filter the reaction mixture and wash the solid with water to obtain the final product, methyl 3-amino-4-butylbenzoate hydrochloride." ] }

CAS RN

2639426-01-8

Molecular Formula

C12H18ClNO2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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